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Compound of Interest
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Cat. No.: B549931 Get Quote

For researchers, scientists, and drug development professionals seeking efficient methods for

the separation of fused protein partners, this guide provides a comparative analysis of the

enzymatic cleavage of glycine-rich flexible linkers. Here, we focus on the performance of the

staphylolytic enzyme lysostaphin on oligoglycine linkers of varying lengths, including

hexaglycine (Gly6), and compare its efficacy against a commonly used alternative, the (G₄S)ₓ

linker.

This guide is based on published findings demonstrating the utility of lysostaphin as a novel

and robust protease for protein engineering applications. Experimental data has shown that

lysostaphin can efficiently digest glycine-rich linkers of various lengths, with cleavage efficiency

improving as the length of the oligoglycine linker increases.[1]

Comparative Performance of Lysostaphin on
Glycine-Rich Linkers
The following table summarizes the comparative digestion efficiency of lysostaphin on different

glycine-rich linkers. The data is illustrative, reflecting the trend reported in the literature where

longer oligoglycine linkers lead to improved cleavage efficiency.[1]
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Linker Type Composition
Relative Digestion
Efficiency (%)

Remarks

Oligoglycine (Gly4) Gly-Gly-Gly-Gly 50

Moderate

susceptibility to

lysostaphin cleavage.

Oligoglycine (Gly6)
Gly-Gly-Gly-Gly-Gly-

Gly
75

Good substrate for

lysostaphin with

efficient cleavage.

Oligoglycine (Gly8)
Gly-Gly-Gly-Gly-Gly-

Gly-Gly-Gly
95

High susceptibility,

leading to near-

complete digestion.

(G₄S)ₓ Linker (x=1) Gly-Gly-Gly-Gly-Ser 60

Cleavable by

lysostaphin, but

potentially less

efficient than longer

pure glycine linkers.

(G₄S)ₓ Linker (x=2) (Gly-Gly-Gly-Gly-Ser)₂ 80

Increased length

improves cleavage

efficiency.

Experimental Protocol: Enzymatic Digestion of a
Fusion Protein with a Gly6 Linker
This protocol describes a typical workflow for assessing the cleavage of a fusion protein

containing a hexaglycine (Gly6) linker by lysostaphin.

Objective: To determine the efficiency of lysostaphin in cleaving a His-MBP-Gly6-LbCpf1 model

fusion protein.

Materials:

Purified His-MBP-Gly6-LbCpf1 fusion protein

Recombinant Lysostaphin
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Digestion Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

SDS-PAGE gels and reagents

Coomassie Brilliant Blue stain

Densitometer for protein band quantification

Procedure:

Expression and Purification of the Fusion Protein:

Transform E. coli with a plasmid encoding the His-MBP-Gly6-LbCpf1 fusion protein.

Induce protein expression with IPTG and grow the culture at an optimal temperature.

Harvest the cells by centrifugation and lyse them using sonication or a French press.

Purify the fusion protein from the cell lysate using a nickel-affinity chromatography column.

Elute the purified protein and dialyze against the digestion buffer.

Enzymatic Digestion:

Set up digestion reactions in microcentrifuge tubes. A typical reaction would contain:

His-MBP-Gly6-LbCpf1 fusion protein (e.g., 1 mg/mL final concentration)

Lysostaphin (e.g., 1:100 enzyme to substrate ratio by mass)

Digestion Buffer to a final volume of 50 µL.

Incubate the reactions at 37°C.

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the

progress of the digestion.

Stop the reaction in the aliquots by adding SDS-PAGE loading buffer and boiling for 5

minutes.
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Analysis of Digestion Products:

Load the samples from each time point onto an SDS-PAGE gel.

Run the gel to separate the protein fragments based on their molecular weight.

Stain the gel with Coomassie Brilliant Blue.

Visualize the results. The uncleaved fusion protein will appear as a single high-molecular-

weight band. The cleaved products will appear as two smaller bands corresponding to His-

MBP and LbCpf1.

Data Quantification:

Quantify the intensity of the protein bands using a densitometer.

Calculate the percentage of cleavage at each time point by comparing the intensity of the

cleaved product bands to the initial intensity of the fusion protein band.

Visualizing the Process
The following diagrams illustrate the key processes involved in this experimental comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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